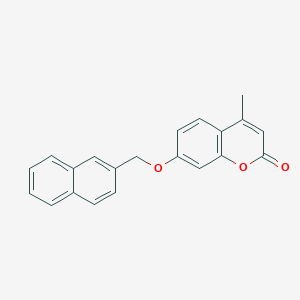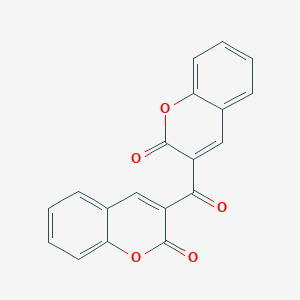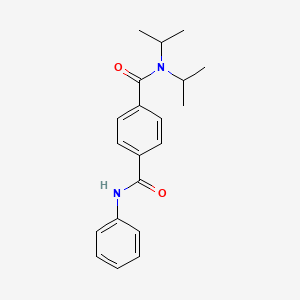
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Coumarin-7, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin-7 is a yellow crystalline powder that is soluble in organic solvents. It has various applications in scientific research, including as a fluorescent probe and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of coumarin-7 is not well understood. However, it is believed to act as a metal ion chelator due to its ability to fluoresce in the presence of metal ions such as copper and iron. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to have antioxidant activity and may act as a free radical scavenger.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor and antifungal activity in vitro. This compound has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, one limitation of coumarin-7 is its limited solubility in aqueous solutions, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of coumarin-7 in scientific research. One potential direction is the development of coumarin-7-based drugs with potential antitumor and antifungal activity. Another direction is the use of coumarin-7 as a fluorescent probe for the detection of other metal ions. Additionally, the potential therapeutic effects of coumarin-7 for the treatment of oxidative stress-related diseases warrant further investigation.
Synthesemethoden
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through several methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between 2-naphthylmethanol and ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a precursor for the synthesis of other compounds such as coumarin-3-carboxylic acid and coumarin-3-sulfonic acid. This compound has also been used in the synthesis of coumarin-based drugs with potential antitumor and antifungal activity.
Eigenschaften
IUPAC Name |
4-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-10-21(22)24-20-12-18(8-9-19(14)20)23-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLPXIWTCDTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)



![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
